5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Piperidine, other nucleophiles; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable chemical properties.
Pyrimidinamine derivatives: These compounds are known for their biological activities and are used in various applications, including as fungicides and pharmaceuticals.
Uniqueness
5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19ClN6 |
---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19ClN6/c1-11-3-6-17-15(20-11)22-7-4-13(5-8-22)21(2)14-18-9-12(16)10-19-14/h3,6,9-10,13H,4-5,7-8H2,1-2H3 |
InChI Key |
YEBYNPSMGMXGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.